molecular formula C17H17N3O2S B11764225 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764225
M. Wt: 327.4 g/mol
InChI Key: CXLKPQSLMMBOFX-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-ethoxybenzaldehyde with phenoxymethyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl and ethoxy groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-one

Uniqueness

4-(2-Ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, making it a more effective compound in various applications compared to its analogs.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3O2S/c1-2-21-15-11-7-6-10-14(15)20-16(18-19-17(20)23)12-22-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,23)

InChI Key

CXLKPQSLMMBOFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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